molecular formula C6H10Na4O12P2 B12694614 alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt CAS No. 83846-98-4

alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt

Cat. No.: B12694614
CAS No.: 83846-98-4
M. Wt: 428.04 g/mol
InChI Key: NZVRDMOKCJGHBD-QMKHLHGBSA-J
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Description

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt: is a chemical compound that belongs to the class of organic compounds known as sugar phosphates. It is a derivative of glucose, where the hydroxyl groups at positions 1 and 6 are replaced by phosphate groups, and the compound is further neutralized with sodium ions. This compound is significant in various biochemical processes and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of glucose. The process can be summarized as follows:

    Phosphorylation of Glucose: Glucose is reacted with phosphoric acid in the presence of a catalyst to introduce phosphate groups at the 1 and 6 positions.

    Neutralization: The resulting bisphosphate is then neutralized with sodium hydroxide to form the tetrasodium salt.

The reaction conditions generally involve controlled temperatures and pH to ensure the selective phosphorylation of the desired hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves:

    Continuous Stirred Tank Reactors (CSTRs): These reactors are used to maintain the reaction conditions and ensure uniform mixing of reactants.

    Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release glucose and phosphoric acid.

    Oxidation: It can be oxidized to form gluconic acid derivatives.

    Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Hydrolysis: Glucose and phosphoric acid.

    Oxidation: Gluconic acid derivatives.

    Substitution: Various substituted glucose derivatives depending on the reagent used.

Scientific Research Applications

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt has a wide range of applications in scientific research:

    Biochemistry: It is used as a substrate in enzymatic studies to understand the role of kinases and phosphatases.

    Medicine: The compound is studied for its potential role in metabolic pathways and its impact on diseases such as diabetes.

    Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with enzymes such as kinases and phosphatases. These enzymes catalyze the transfer of phosphate groups, which is crucial in various metabolic pathways. The compound acts as a donor or acceptor of phosphate groups, thereby regulating the activity of these enzymes and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Alpha-D-Glucose 1-phosphate: A monophosphate derivative of glucose.

    Alpha-D-Glucose 6-phosphate: Another monophosphate derivative of glucose.

    Fructose 1,6-bisphosphate: A bisphosphate derivative of fructose.

Uniqueness

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is unique due to its dual phosphorylation at positions 1 and 6, which makes it a valuable tool in studying complex biochemical pathways. Its tetrasodium salt form enhances its solubility and stability, making it suitable for various industrial and research applications.

Properties

CAS No.

83846-98-4

Molecular Formula

C6H10Na4O12P2

Molecular Weight

428.04 g/mol

IUPAC Name

tetrasodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H14O12P2.4Na/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1

InChI Key

NZVRDMOKCJGHBD-QMKHLHGBSA-J

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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